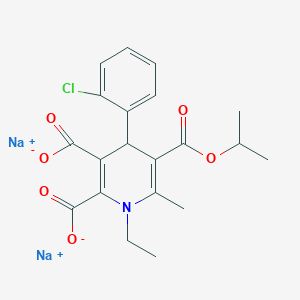

disodium;4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate

CAS No.: 114290-51-6

Cat. No.: VC1924382

Molecular Formula: C20H20ClNNa2O6

Molecular Weight: 451.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114290-51-6 |

|---|---|

| Molecular Formula | C20H20ClNNa2O6 |

| Molecular Weight | 451.8 g/mol |

| IUPAC Name | disodium;4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate |

| Standard InChI | InChI=1S/C20H22ClNO6.2Na/c1-5-22-11(4)14(20(27)28-10(2)3)15(12-8-6-7-9-13(12)21)16(18(23)24)17(22)19(25)26;;/h6-10,15H,5H2,1-4H3,(H,23,24)(H,25,26);;/q;2*+1/p-2 |

| Standard InChI Key | HMSJRRPUSVSTGT-UHFFFAOYSA-L |

| SMILES | CCN1C(=C(C(C(=C1C(=O)[O-])C(=O)[O-])C2=CC=CC=C2Cl)C(=O)OC(C)C)C.[Na+].[Na+] |

| Canonical SMILES | CCN1C(=C(C(C(=C1C(=O)[O-])C(=O)[O-])C2=CC=CC=C2Cl)C(=O)OC(C)C)C.[Na+].[Na+] |

Introduction

Chemical Identity and Classification

Disodium;4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate is a pyridine-based compound featuring multiple functional groups including carboxylate moieties, a chlorophenyl substituent, and an ester group. The compound has been assigned CAS registry number 114290-51-6, which serves as its unique identifier in chemical databases and literature. The compound belongs to the broader family of pyridine dicarboxylates, which have been studied for various properties including their ability to form coordination complexes with metal ions, particularly due to the presence of carboxylate groups capable of chelation .

Nomenclature and Identification

The systematic naming of this compound follows IUPAC conventions for complex heterocyclic structures. As indicated in the chemical databases, the compound is classified as a substituted pyridine derivative with multiple functional groups arranged around the central pyridine ring. The full IUPAC name itself reveals the complexity of the molecular structure, highlighting the presence of multiple substituents on the pyridine scaffold.

Structural Characteristics

The compound features a complex molecular architecture with multiple functional groups arranged around a central pyridine ring. Its molecular formula is C₂₀H₂₀ClNNa₂O₆, with a calculated molecular weight of 451.8 g/mol. The presence of two sodium atoms indicates that this is the disodium salt of a dicarboxylic acid derivative, with the sodium counterions balancing the negative charges of the carboxylate groups.

Molecular Composition

The detailed molecular composition of the compound is presented in the following table:

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₂₀ClNNa₂O₆ |

| Molecular Weight | 451.8 g/mol |

| CAS Number | 114290-51-6 |

| Number of Oxygen Atoms | 6 |

| Number of Nitrogen Atoms | 1 |

| Number of Chlorine Atoms | 1 |

| Number of Sodium Atoms | 2 |

Chemical Representation

The compound can be represented using various chemical notation systems, which are valuable for database searches and computational analyses:

| Notation Type | Representation |

|---|---|

| SMILES | CCN1C(=C(C(C(=C1C(=O)[O-])C(=O)[O-])C2=CC=CC=C2Cl)C(=O)OC(C)C)C.[Na+].[Na+] |

| InChI | InChI=1S/C20H22ClNO6.2Na/c1-5-22-11(4)14(20(27)28-10(2)3)15(12-8-6-7-9-13(12)21)16(18(23)24)17(22)19(25)26;;/h6-10,15H,5H2,1-4H3,(H,23,24)(H,25,26);;/q;2*+1/p-2 |

These notations encode the complete structural information of the molecule, including atom connectivity, bond types, and stereochemistry.

Structural Features and Functional Groups

The compound contains several key structural features that likely influence its chemical behavior and potential applications. Analysis of its structure reveals several key components:

Core Pyridine Ring

The central structure is a 4H-pyridine ring system substituted at multiple positions. Pyridine-based compounds are widely studied in coordination chemistry due to the nitrogen atom's ability to act as a Lewis base and coordinate with metal ions . The 2,3-dicarboxylate groups further enhance this coordination ability, making such compounds interesting for developing coordination polymers and metal-organic frameworks.

Dicarboxylate Functionality

The 2,3-dicarboxylate groups present on the pyridine ring are significant structural features that merit special attention. Research on related pyridine-2,3-dicarboxylic acid derivatives has shown that these functional groups can participate in various binding modes with metal ions . The presence of two carboxylate groups in the 2,3-positions provides potential chelating sites for metal coordination, although studies indicate that pyridine-2,3-dicarboxylates have fewer possible bridging modes compared to pyrazine derivatives .

Additional Functional Groups

The molecule also contains:

-

A 2-chlorophenyl group at position 4

-

An ethyl group attached to the pyridine nitrogen

-

A methyl group at position 6

-

An isopropyl ester (propan-2-yloxycarbonyl) at position 5

This combination of functional groups creates a complex electronic environment that likely influences the compound's reactivity, solubility, and potential applications.

Comparative Analysis with Related Compounds

While specific research on disodium;4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate is limited in the provided search results, insights can be gained by examining related pyridine-2,3-dicarboxylate compounds.

Coordination Chemistry of Related Compounds

Studies on copper(II) complexes with pyridine-2,3-dicarboxylic acid have revealed interesting structural and magnetic properties. For instance, [Cu(2,3-pydcH)₂] forms chain polymers where the ligands occupy the equatorial plane of tetragonally elongated octahedral Cu²⁺ coordination spheres . The ligands chelate through the pyridine nitrogen and one oxygen of the deprotonated 2-carboxylic acid group, while the axial positions form long bonds with 3-carboxylic acid oxygen atoms of adjacent units .

Structural Motifs in Crystal Packing

Research on related pyridine-2,3-dicarboxylate compounds has identified interesting supramolecular interactions that influence crystal packing. These include:

-

π-π interactions between pyridine rings of adjacent chains

-

Hydrogen bonding networks

-

Coordination-covalent interactions along chain directions

These interactions can result in complex three-dimensional extended structures with distinct physical properties .

Analytical Considerations

For researchers working with this compound, several analytical approaches would be appropriate for characterization and verification:

Spectroscopic Methods

Based on studies of related compounds, the following spectroscopic techniques would be valuable for characterization:

-

Nuclear Magnetic Resonance (NMR) spectroscopy would provide information about the hydrogen and carbon environments within the molecule

-

Infrared spectroscopy would be particularly useful for confirming the presence of carboxylate groups

-

Mass spectrometry would help verify the molecular weight and fragmentation pattern

-

UV-visible spectroscopy might provide insights into electronic transitions

Crystallographic Analysis

X-ray crystallography would be instrumental in confirming the three-dimensional structure and potential intermolecular interactions. Studies on related compounds have revealed interesting structural features through crystallographic analysis, including chain formations and specific intermolecular distances indicative of π-π interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume